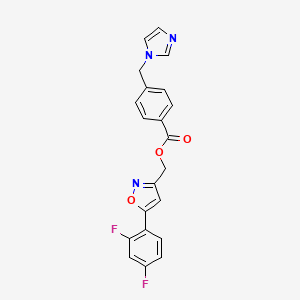

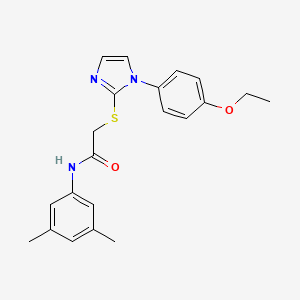

![molecular formula C17H12Cl2N2OS B2693235 4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine CAS No. 477872-62-1](/img/structure/B2693235.png)

4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine is an important synthetic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen in its ring structure. This compound has been studied for its biological activity, as well as its potential for use in medicinal chemistry, drug discovery, and other laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A study by Stolarczyk et al. (2018) details the synthesis of novel 4-thiopyrimidine derivatives, which are structurally related to "4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine". These compounds were characterized using spectroscopic methods and single-crystal X-ray diffraction, highlighting the impact of substituents on the pyrimidine ring's hydrogen-bond interactions and molecular conformation. This research provides insights into the synthesis routes and structural features of thiopyrimidine derivatives, which are crucial for understanding their reactivity and interaction mechanisms (Stolarczyk et al., 2018).

Biological Activities

The study by Holý et al. (2002) on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which includes derivatives similar to the compound , explores their antiviral activity. The research demonstrated that certain isomers of these pyrimidines inhibit the replication of herpes viruses and retroviruses, highlighting their potential as antiviral agents. This indicates the relevance of sulfanyl-substituted pyrimidines in the development of new therapeutic agents (Holý et al., 2002).

Another study by Manikannan et al. (2010) reported the synthesis of pyridine derivatives with a sulfanyl group, showing significant antituberculosis activity. This research underscores the potential of sulfanyl-substituted compounds in addressing infectious diseases, including tuberculosis, further illustrating the broad applicability of such chemical structures in medicinal chemistry (Manikannan et al., 2010).

Propiedades

IUPAC Name |

4-(2,4-dichlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c1-22-14-10-20-16(11-5-3-2-4-6-11)21-17(14)23-15-8-7-12(18)9-13(15)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWLEACAKUYIDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)

![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)

![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)